4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione

Vue d'ensemble

Description

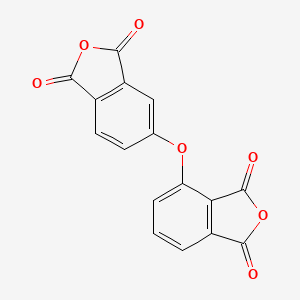

4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two isobenzofuran-1,3-dione groups connected via an oxygen bridge, forming a symmetrical and highly reactive molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione typically involves the reaction of phthalic anhydride with hydroquinone under controlled conditions. The reaction proceeds through an esterification process, followed by cyclization to form the desired product. The general reaction conditions include:

Reactants: Phthalic anhydride and hydroquinone

Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

Solvents: Organic solvents like toluene or xylene

Temperature: Elevated temperatures around 150-200°C

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the dione groups to diols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces diols.

Applications De Recherche Scientifique

Overview

4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound comprises two isobenzofuran-1,3-dione units linked by an oxygen bridge, which enhances its reactivity and versatility in chemical reactions.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its biological activities:

Anticancer Activity

Initial studies indicate that this compound may possess anticancer properties. The mechanism appears to involve the formation of covalent bonds with nucleophilic sites on proteins, potentially inhibiting cancer cell proliferation by altering protein functions.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory activity. Similar compounds have been reported to inhibit pathways associated with inflammation, suggesting that this compound may operate through analogous mechanisms.

Antioxidant Properties

Preliminary findings suggest that the compound may exhibit antioxidant capabilities, which could help mitigate oxidative stress-related diseases.

Material Science

The unique structural characteristics of this compound allow for its application in material science:

Polymer Chemistry

Due to its reactive dione groups, this compound can be utilized in the synthesis of novel polymers and materials with enhanced properties. Its ability to form cross-links can improve the mechanical strength and thermal stability of polymeric materials.

Coatings and Adhesives

The compound's reactivity makes it suitable for developing advanced coatings and adhesives that require strong bonding properties and durability.

Analytical Chemistry

In analytical chemistry, this compound can serve as a reagent for detecting specific biomolecules due to its ability to form stable complexes with various analytes. Its unique structure allows for selective interactions that can enhance the sensitivity and specificity of analytical methods.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers investigated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations .

Case Study 2: Anti-inflammatory Mechanisms

Another research article examined the anti-inflammatory properties of this compound in vitro. The findings suggested that it could effectively reduce inflammatory markers in treated cells compared to controls .

Case Study 3: Material Development

A recent study focused on the use of this compound in developing high-performance polymers. The results showed improved mechanical properties and thermal stability when incorporated into polymer matrices compared to traditional materials .

Mécanisme D'action

The mechanism by which 4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione exerts its effects involves its ability to interact with various molecular targets. The compound’s reactive dione groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity underlies its potential therapeutic and biochemical applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phthalic Anhydride: A simpler anhydride used in the synthesis of polyesters and alkyd resins.

Naphthalene-1,8-dicarboxylic Anhydride: Another anhydride with similar reactivity but different structural properties.

Maleic Anhydride: Known for its use in the production of unsaturated polyester resins.

Uniqueness

4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione is unique due to its symmetrical structure and the presence of two reactive dione groups. This dual functionality allows for diverse chemical modifications and applications, distinguishing it from simpler anhydrides.

Activité Biologique

4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione, also known by its IUPAC name 4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione, is a complex organic compound with significant potential in various fields including materials science and medicinal chemistry. The compound's unique structural features confer specific biological activities that merit detailed investigation.

The molecular formula of this compound is , with a molecular weight of approximately 310.21 g/mol. The structure includes two isobenzofuran units connected through an oxygen bridge and features dioxo groups that enhance its reactivity .

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising therapeutic applications. Key areas of interest include:

Anticancer Activity

Initial studies suggest that the compound may exhibit anticancer properties. The mechanism appears to involve the formation of covalent bonds with nucleophilic sites on proteins, potentially leading to altered protein functions that inhibit cancer cell proliferation.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity. Similar compounds in its class have been documented to inhibit pathways associated with inflammation, suggesting that this compound may operate through analogous mechanisms .

Antioxidant Properties

Preliminary findings indicate that the compound may possess antioxidant capabilities, which could make it useful in mitigating oxidative stress-related diseases .

The biological effects of this compound are primarily attributed to its reactive dione groups. These groups can engage in nucleophilic substitutions and redox reactions with biomolecules, leading to changes in their activity and function. This reactivity underpins its potential applications in both therapeutic and biochemical contexts.

Applications in Research and Industry

This compound is being explored for various applications:

Materials Science

The compound is utilized in synthesizing fluorinated polyimides with low dielectric constants and losses, making it suitable for electronic applications.

Pharmaceutical Development

Given its biological activities, there is ongoing research to develop derivatives for therapeutic use in treating cancer and inflammatory diseases .

Propriétés

IUPAC Name |

4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6O7/c17-13-8-5-4-7(6-10(8)15(19)22-13)21-11-3-1-2-9-12(11)16(20)23-14(9)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVHOFITDJSMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561838 | |

| Record name | 4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50662-95-8 | |

| Record name | 4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-Oxydiphthalic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.